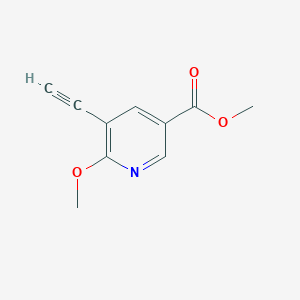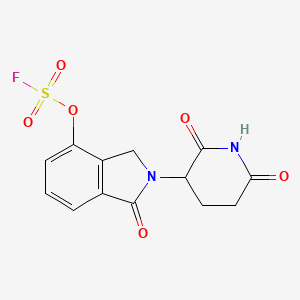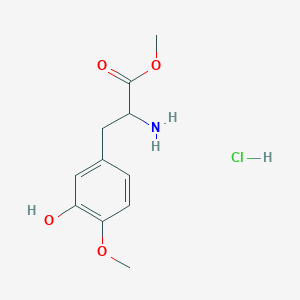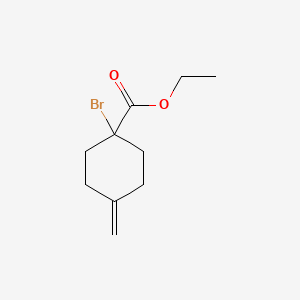![molecular formula C10H16ClN B13454764 methyl[(2S)-2-phenylpropyl]amine hydrochloride](/img/structure/B13454764.png)
methyl[(2S)-2-phenylpropyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[(2S)-2-phenylpropyl]amine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to a phenylpropylamine structure. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl[(2S)-2-phenylpropyl]amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of methylamine with a suitable precursor, such as a phenylpropyl halide, under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, to facilitate the formation of the desired amine product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[(2S)-2-phenylpropyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted amine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl[(2S)-2-phenylpropyl]amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the production of various chemical products and intermediates
Wirkmechanismus
The mechanism of action of methyl[(2S)-2-phenylpropyl]amine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine: A simpler amine with similar basic properties.
Phenylpropylamine: Shares the phenylpropyl structure but lacks the methyl group.
Dimethylamine: Contains two methyl groups attached to the amine nitrogen.
Uniqueness
Methyl[(2S)-2-phenylpropyl]amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylpropyl backbone with a methyl group makes it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C10H16ClN |
|---|---|
Molekulargewicht |
185.69 g/mol |
IUPAC-Name |
(2S)-N-methyl-2-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m1./s1 |
InChI-Schlüssel |
OQHDRLTXPGYYJN-SBSPUUFOSA-N |
Isomerische SMILES |
C[C@H](CNC)C1=CC=CC=C1.Cl |
Kanonische SMILES |
CC(CNC)C1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
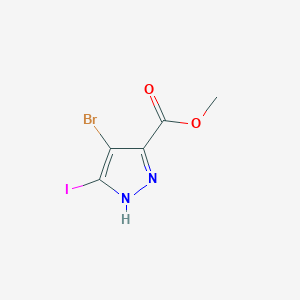
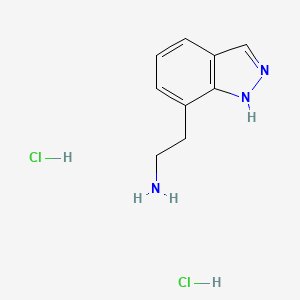
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
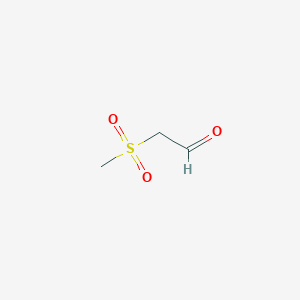

![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
